REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.[N+:6]1([O-])[C:15]2[C:10](=[C:11]3[CH:23]=[CH:22][CH:21]=[CH:20][C:12]3=[C:13]3[CH:19]=[CH:18][CH:17]=[CH:16][C:14]3=2)[N:9]=[CH:8][CH:7]=1.C(=O)([O-])[O-].[K+].[K+]>O>[Cl:3][C:7]1[CH:8]=[N:9][C:10]2[C:15](=[C:14]3[CH:16]=[CH:17][CH:18]=[CH:19][C:13]3=[C:12]3[CH:20]=[CH:21][CH:22]=[CH:23][C:11]3=2)[N:6]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2.91 g
|
Type
|
reactant
|
Smiles
|
[N+]1(=CC=NC2=C3C(=C4C(=C12)C=CC=C4)C=CC=C3)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
This mixed solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained in the above Step 1
|
Type
|
TEMPERATURE
|
Details
|
while being heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
This solution was filtered
|
Type
|
WASH
|
Details
|
the obtained residue was washed with water
|
Type
|
CUSTOM
|
Details
|
methanol to give
|
Type
|
CUSTOM
|
Details
|
the object of the synthesis (as a pale yellow powder in a yield of 93%)
|
Type
|
CUSTOM
|
Details
|
The synthesis scheme of Step 2
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC2=C3C(=C4C(=C2N=C1)C=CC=C4)C=CC=C3
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |